molecular formula C18H18N4OS B2675427 N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide CAS No. 1797624-44-2

N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide

Cat. No.: B2675427
CAS No.: 1797624-44-2
M. Wt: 338.43
InChI Key: AACICHRUZVYILL-UHFFFAOYSA-N
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Description

N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide is a complex organic compound that features a unique structure combining a nicotinamide moiety with a pyrazole ring substituted with cyclopropyl and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable precursor to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Introduction of Substituents: The cyclopropyl and thiophene groups are introduced via substitution reactions. This can involve the use of cyclopropyl halides and thiophene derivatives in the presence of a base or catalyst.

    Nicotinamide Coupling: The final step involves coupling the substituted pyrazole with nicotinamide. This can be achieved through a nucleophilic substitution reaction, where the pyrazole derivative reacts with nicotinoyl chloride or a similar reagent under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the employment of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group (if present) on the nicotinamide moiety, converting it to an amine.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly employed.

Major Products

    Oxidation: Sulfoxides or sulfones from the thiophene ring.

    Reduction: Amines from the reduction of nitro groups.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide may be investigated for its potential as a bioactive molecule. Its structure suggests possible interactions with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound could be explored for its therapeutic potential. The presence of the nicotinamide moiety hints at possible roles in modulating cellular processes, such as those involving NAD+ metabolism.

Industry

In the industrial sector, this compound might be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The nicotinamide moiety suggests potential interactions with NAD±dependent enzymes, influencing metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide Derivatives: Compounds like nicotinamide riboside and nicotinamide mononucleotide, which are involved in NAD+ metabolism.

    Pyrazole Derivatives: Compounds such as celecoxib and rimonabant, which feature pyrazole rings and are used in medicinal chemistry.

Uniqueness

N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide is unique due to its combination of a nicotinamide moiety with a substituted pyrazole ring. This structure provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[2-(5-cyclopropyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS/c23-18(14-3-1-7-19-12-14)20-8-9-22-16(13-5-6-13)11-15(21-22)17-4-2-10-24-17/h1-4,7,10-13H,5-6,8-9H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AACICHRUZVYILL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNC(=O)C3=CN=CC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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